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Compound of Interest

Compound Name: 4-Bromo-3-methylbenzonitrile

Cat. No.: B1271910 Get Quote

This in-depth guide presents a comprehensive overview of the spectroscopic data available for

4-Bromo-3-methylbenzonitrile, a key intermediate in various chemical syntheses. Designed

for researchers, scientists, and professionals in drug development, this document provides a

structured summary of mass spectrometry and infrared spectroscopy data, alongside detailed

experimental protocols for acquiring such spectra. While extensive searches have been

conducted, specific experimental ¹H and ¹³C NMR data for this compound are not readily

available in the public domain at the time of this writing.

Physicochemical Properties
Basic physicochemical properties of 4-Bromo-3-methylbenzonitrile are summarized in the

table below.

Property Value Source

Molecular Formula C₈H₆BrN [1][2][3][4]

Molecular Weight 196.04 g/mol [1][2][3][4]

CAS Number 41963-20-6 [1][2][3][4][5]

Appearance
White to pale yellow or pale

cream crystals or powder
[6]

Melting Point 53-57 °C [3]
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Mass Spectrometry (MS)
Mass spectrometry of 4-Bromo-3-methylbenzonitrile provides crucial information about its

molecular weight and fragmentation pattern, aiding in its identification and structural

confirmation.

Data Presentation
The primary mass spectral data point is the molecular ion peak, which corresponds to the

molecular weight of the compound.

Ion
m/z (Mass-to-Charge
Ratio)

Notes

[M]⁺ 196.04 (calculated)

Corresponds to the molecular

weight of 4-Bromo-3-

methylbenzonitrile.

Isotope Peaks [M+2]⁺

The presence of a bromine

atom results in a characteristic

M+2 isotope peak of nearly

equal intensity to the molecular

ion peak, due to the natural

abundance of the ⁷⁹Br and ⁸¹Br

isotopes.

Specific fragmentation data from experimental sources is not detailed in the provided search

results.

Experimental Protocol: Electron Ionization Mass
Spectrometry (EI-MS)
This protocol outlines a general procedure for obtaining an EI-mass spectrum for a solid

organic compound like 4-Bromo-3-methylbenzonitrile.

Sample Preparation: A small quantity of the solid sample is introduced into the mass

spectrometer, typically via a direct insertion probe. The sample is then vaporized by heating
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under a high vacuum.

Ionization: The gaseous sample molecules are bombarded with a beam of high-energy

electrons (typically 70 eV). This process ejects an electron from the molecule, forming a

positively charged molecular ion ([M]⁺) and causing fragmentation into smaller, characteristic

ions.

Mass Analysis: The resulting ions are accelerated by an electric field and then separated

based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-

flight analyzer).

Detection: A detector records the abundance of each ion at a specific m/z value, generating

a mass spectrum which is a plot of ion intensity versus m/z.

Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a

molecule. The IR spectrum of 4-Bromo-3-methylbenzonitrile reveals characteristic absorption

bands corresponding to its nitrile, aromatic, and methyl groups.

Data Presentation
The following table summarizes the key vibrational frequencies and their assignments for 4-
Bromo-3-methylbenzonitrile.[7]

Wavenumber (cm⁻¹) Intensity Vibrational Assignment

~2252 - C≡N stretching

~1595, 1470 - C=C aromatic ring stretching

~1380 - CH₃ symmetric bending

~1030 - In-plane C-H bending

~880, 820 - Out-of-plane C-H bending

~680 - C-Br stretching

Intensities are not specified in the provided search results.
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Experimental Protocol: Attenuated Total Reflectance
(ATR) FT-IR Spectroscopy
ATR-FTIR is a common and convenient method for obtaining IR spectra of solid samples.

Instrument Setup: The FT-IR spectrometer is equipped with an ATR accessory, which

contains a crystal (commonly diamond or zinc selenide) with a high refractive index. A

background spectrum of the clean, empty ATR crystal is recorded.

Sample Application: A small amount of the solid 4-Bromo-3-methylbenzonitrile is placed

directly onto the ATR crystal surface.

Pressure Application: A pressure clamp is applied to ensure firm and uniform contact

between the sample and the crystal.

Data Acquisition: An infrared beam is directed through the ATR crystal. At the crystal-sample

interface, the beam undergoes total internal reflection, creating an evanescent wave that

penetrates a few micrometers into the sample. The sample absorbs specific frequencies of

the evanescent wave corresponding to its vibrational modes. The attenuated IR beam is then

directed to the detector.

Spectrum Generation: The instrument's software processes the signal to generate the

infrared spectrum, which is a plot of absorbance or transmittance versus wavenumber.

Nuclear Magnetic Resonance (NMR) Spectroscopy
As of the latest search, specific experimental ¹H and ¹³C NMR data for 4-Bromo-3-
methylbenzonitrile, including chemical shifts and coupling constants, were not available in the

public-domain scientific literature and spectral databases.

Experimental Protocol: Solution-State NMR
Spectroscopy of a Solid Compound
The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of a solid organic

compound.

Sample Preparation:
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An appropriate amount of the solid sample (typically 5-25 mg for ¹H NMR and 20-100 mg

for ¹³C NMR) is accurately weighed.

The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a

small vial. The choice of solvent is crucial to ensure the sample is fully dissolved and to

avoid interfering solvent signals in the spectral regions of interest.

The solution is then filtered, if necessary, to remove any particulate matter and transferred

to a high-quality NMR tube to a height of approximately 4-5 cm.

Instrument Setup:

The NMR tube is placed in a spinner turbine and inserted into the NMR spectrometer's

probe.

The spectrometer's magnetic field is "locked" onto the deuterium signal of the solvent to

ensure field stability.

The magnetic field homogeneity is optimized through a process called "shimming" to

achieve high-resolution spectra.

The probe is tuned to the specific nucleus being observed (¹H or ¹³C).

Data Acquisition:

Appropriate acquisition parameters (e.g., pulse sequence, number of scans, spectral

width, acquisition time, relaxation delay) are set.

For ¹³C NMR, a larger number of scans is typically required due to the low natural

abundance of the ¹³C isotope.

The NMR experiment is initiated, and the free induction decay (FID) signal is recorded.

Data Processing:

The FID is converted into a frequency-domain spectrum using a Fourier transform.

The spectrum is phased and the baseline is corrected.
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The chemical shifts are referenced to an internal standard, typically tetramethylsilane

(TMS) at 0.00 ppm.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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Caption: General workflow for spectroscopic analysis of a chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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